molecular formula C46H48O6P2 B6298294 (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) CAS No. 2301849-14-7

(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine)

Cat. No. B6298294
CAS RN: 2301849-14-7
M. Wt: 758.8 g/mol
InChI Key: BDQKPLUTJKBBMQ-UHFFFAOYSA-N
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Description

(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) is a novel synthetic compound with a wide range of applications in the scientific research field. It has the ability to catalyze a variety of chemical reactions, and its unique properties make it an ideal choice for a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) is based on its ability to catalyze a variety of chemical reactions. It acts as a Lewis acid, which means that it can accept electrons from other molecules and form a covalent bond. This allows it to act as a catalyst in a variety of reactions, such as the formation of aldehydes, ketones, alcohols, and metal complexes. Additionally, it can also act as a Lewis base, which means that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) are largely unknown. However, it is believed that it may have the potential to act as a ligand in the formation of metal complexes, which could have an effect on the human body. Additionally, it is possible that it could have an effect on the formation of aldehydes, ketones, and alcohols, which could potentially have an effect on the human body as well.

Advantages and Limitations for Lab Experiments

The primary advantage of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) for laboratory experiments is its ability to catalyze a variety of chemical reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is important to note that it is not suitable for use in high-temperature or high-pressure reactions, as it is not very stable in these conditions. Additionally, it is not suitable for use in reactions involving strong acids or bases, as it is not very stable in these conditions either.

Future Directions

There are a variety of potential future directions for (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine). One potential direction is the development of new catalytic processes using the compound. Additionally, it could be used in the synthesis of new polymers and metal complexes. Additionally, further research could be done to explore the potential biochemical and physiological effects of the compound. Finally, further research could be done to explore the potential applications of the compound in the industrial and pharmaceutical fields.

Synthesis Methods

The synthesis of (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) is a multi-step process. The first step involves the reaction of 4-methoxy-2,6-dichlorobiphenyl with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the product from the first step with di-p-tolylphosphine in the presence of a catalyst, such as pyridine, to form (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine).

Scientific Research Applications

(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine) has a variety of applications in the scientific research field. It can be used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and alcohols. It can also be used in the synthesis of polymers materials, such as polyurethanes, polyethylenes, and polypropylenes. Additionally, it can be used as a ligand in the synthesis of metal complexes, such as palladium and platinum complexes.

properties

IUPAC Name

[2-[6-bis(4-methylphenyl)phosphanyl-2,3,4-trimethoxyphenyl]-3,4,5-trimethoxyphenyl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O6P2/c1-29-11-19-33(20-12-29)53(34-21-13-30(2)14-22-34)39-27-37(47-5)43(49-7)45(51-9)41(39)42-40(28-38(48-6)44(50-8)46(42)52-10)54(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-28H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQKPLUTJKBBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C(=C(C(=C3)OC)OC)OC)C4=C(C=C(C(=C4OC)OC)OC)P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[6-Bis(4-methylphenyl)phosphanyl-2,3,4-trimethoxyphenyl]-3,4,5-trimethoxyphenyl]-bis(4-methylphenyl)phosphane

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